Posaconazole-glucuronide

Therapeutic Drug Monitoring LC-MS/MS In-Source Fragmentation

LC-MS/MS laboratories quantifying posaconazole for therapeutic drug monitoring face isobaric interference from in-source CID of the glucuronide metabolite, generating false-positive parent drug signals. Posaconazole-glucuronide (CAS 697751-82-9) resolves this: • Verifies baseline chromatographic separation per ICH Q2(R1) & EMA bioanalytical method validation guidelines • Serves as exclusive UGT1A4 probe for DDI risk assessment (r=0.90 correlation with trifluoperazine glucuronidation) • Supports ANDA forced degradation studies & stability-indicating method validation Supplied with full characterization data; immediate global shipping available.

Molecular Formula C43H50F2N8O10
Molecular Weight 876.9 g/mol
CAS No. 697751-82-9
Cat. No. B12785632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosaconazole-glucuronide
CAS697751-82-9
Molecular FormulaC43H50F2N8O10
Molecular Weight876.9 g/mol
Structural Identifiers
SMILESCCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
InChIInChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1
InChIKeyRMRMLQCGGXZVLN-OPXQCEFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Posaconazole-Glucuronide Reference Standard for TDM and Bioanalysis


Posaconazole-glucuronide (CAS 697751-82-9, molecular formula C₄₃H₅₀F₂N₈O₁₀, molecular weight 876.9 g/mol) is the principal Phase II glucuronide conjugate metabolite of the broad-spectrum triazole antifungal agent posaconazole [1]. This N-β-D-glucuronide conjugate is formed via UDP-glucuronosyltransferase (UGT)–mediated conjugation, with UGT1A4 identified as the sole catalytically active isoform among a panel of ten recombinant human UGT enzymes screened [2]. Unlike the parent drug posaconazole, which exerts antifungal activity through inhibition of fungal lanosterol 14α-demethylase (CYP51), posaconazole-glucuronide circulates as a pharmacologically inactive metabolite that is nevertheless of critical importance in analytical method development, therapeutic drug monitoring (TDM), and pharmacokinetic studies due to its potential to interfere with mass spectrometric quantification of the parent compound [3][4].

Why Posaconazole-Glucuronide Cannot Be Substituted


Posaconazole-glucuronide is not functionally interchangeable with the parent drug posaconazole or with glucuronide conjugates of other triazole antifungals (e.g., voriconazole glucuronide, itraconazole glucuronide) in any analytical or pharmacokinetic context. The parent drug posaconazole retains antifungal activity and exhibits different chromatographic retention, ionization efficiency, and mass spectrometric fragmentation behavior compared to its glucuronide conjugate. Critically, posaconazole-glucuronide can undergo in-source collision-induced dissociation during electrospray ionization in LC-MS/MS analysis, generating fragment ions that are isobaric with the parent drug and thereby producing false-positive quantification signals [1]. This interference phenomenon is metabolite-specific and cannot be predicted or corrected by using the parent drug alone as a calibrator. Furthermore, the exclusive dependence of posaconazole glucuronidation on a single UGT isoform (UGT1A4) [2] means that any substitution with another azole metabolite—whose glucuronidation may involve different UGT isoforms (e.g., UGT2B7 for voriconazole)—will yield non-representative metabolic stability or drug-drug interaction data. For TDM laboratories, ANDA method validation, and pharmacokinetic modeling, posaconazole-glucuronide is therefore a non-substitutable reference standard.

Posaconazole-Glucuronide Quantitative Differentiation Evidence


In-Source Fragmentation Generating False Parent-Drug Signal

In a comparative evaluation of three analytical methods for posaconazole TDM, Krüger et al. (2010) demonstrated that posaconazole-glucuronide present in patient samples—but absent from spiked calibrator samples—undergoes in-source fragmentation during electrospray ionization, producing fragment ions detected in the multiple reaction monitoring (MRM) trace of posaconazole. In the LC-MS/MS method, this interference resulted in a significant positive bias for parent posaconazole quantification compared to the UPLC-MS/MS method, which achieved chromatographic separation of the glucuronide metabolite peak from the parent drug peak. The UPLC-MS/MS method showed excellent agreement with the commercially available HPLC-fluorescence detection method, while the LC-MS/MS method without adequate separation systematically overestimated posaconazole concentrations [1]. This finding establishes that the glucuronide metabolite is not merely an inert bystander but an active source of analytical error requiring dedicated separation or selective MS conditions.

Therapeutic Drug Monitoring LC-MS/MS In-Source Fragmentation

UGT1A4-Exclusive Glucuronidation

Ghosal et al. (2004) screened a panel of ten cDNA-expressed recombinant human UGT enzymes (UGT1A1, and UGT2B15) for their ability to catalyze posaconazole glucuronidation. Among all ten isoforms tested, only UGT1A4 exhibited detectable catalytic activity toward posaconazole, producing the glucuronide metabolite detectable at m/z 877 [1]. This single-isoform dependence was further confirmed by inhibition studies: bilirubin, a known selective inhibitor of UGT1A4, suppressed glucuronide formation in both recombinant UGT1A4 and pooled human liver microsomes. Additionally, a high correlation (r = 0.90) was observed between the rate of posaconazole glucuronide formation across ten individual human liver microsomal samples and trifluoperazine glucuronidation, a probe reaction for UGT1A4 activity [1]. This exclusive isoform dependence contrasts with voriconazole, whose glucuronidation involves multiple UGT isoforms including UGT2B7 and UGT1A4, and with itraconazole, which undergoes predominant CYP3A4-mediated oxidation rather than glucuronidation.

Drug Metabolism UGT1A4 Isoform Selectivity

Solubility and Polarity vs. Parent Compound

Posaconazole-glucuronide exhibits substantially higher aqueous solubility compared to the parent drug posaconazole as a class-level property of glucuronide conjugation, which appends a polar glucuronic acid moiety (contributing four hydrogen bond donors and a carboxylate group) to the relatively lipophilic posaconazole scaffold [1]. This polarity differential is exploited in chromatographic separation: on reversed-phase LC columns, posaconazole-glucuronide consistently elutes earlier than the parent drug, as demonstrated by the two earlier-eluting glucuronide peaks observed prior to the posaconazole peak in the UPLC-MS/MS MRM trace reported by Krüger et al. (2010) [2]. This property enables liquid-liquid extraction or solid-phase extraction strategies that discriminate between parent and metabolite, but only if the glucuronide reference standard is available for recovery and matrix effect validation.

Physicochemical Properties Chromatography Sample Preparation

UGT1A4 Polymorphisms and Metabolite Ratio

A pharmacogenetic study investigating the impact of UGT1A4 polymorphisms on posaconazole pharmacokinetics in acute myeloid leukemia (AML) patients receiving delayed-release posaconazole tablets found that carriers of certain UGT1A4 variant alleles exhibited altered metabolite-to-parent drug ratios compared to non-carriers [1]. Specifically, UGT1A4 polymorphism carriers tended to have higher posaconazole-glucuronide-to-posaconazole concentration ratios than non-carriers. This finding is mechanistically consistent with the exclusive UGT1A4-mediated glucuronidation established by Ghosal et al. (2004) [2] and highlights that inter-individual variability in posaconazole-glucuronide formation is a relevant covariate in population pharmacokinetic models. In contrast, parent posaconazole trough concentrations alone cannot capture this metabolic variability without concurrent metabolite quantification.

Pharmacogenomics UGT1A4 Polymorphisms Acute Myeloid Leukemia

Reference Standard for ANDA Filing

Posaconazole-glucuronide is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of posaconazole [1]. The compound is offered as a reference standard with traceability against pharmacopeial standards (USP or EP) available upon feasibility assessment. Unlike the parent drug posaconazole reference standard, which is widely available from multiple pharmacopeial sources, posaconazole-glucuronide is synthesized on demand and is not a compendial standard, making the authenticated material from qualified suppliers the only means of establishing metabolite identity, purity, and stability in regulatory submissions [1]. This regulatory utility is distinct from other posaconazole-related impurities (e.g., desfluoro analogs, positional isomers) because the glucuronide metabolite is the predominant circulating metabolite in humans and represents a clinically relevant impurity for forced degradation studies and stability-indicating method validation.

ANDA Method Validation Reference Standard

Glucuronide Clearance as a Metabolic Marker

Posaconazole is predominantly eliminated in feces as unchanged drug, with metabolism—primarily glucuronidation—playing only a minor role in its overall elimination. Renal clearance is also minimal; consequently, dose adjustment is not required in the presence of renal or hepatic insufficiency [1]. Approximately 17% of posaconazole is metabolized to the glucuronide conjugate, and the elimination half-life of posaconazole ranges from 20 to 66 hours (median approximately 35 hours) [2]. This pharmacokinetic profile means that while parent posaconazole exposure is the primary efficacy driver, the glucuronide metabolite fraction—though relatively small—becomes a disproportionately sensitive indicator of changes in UGT1A4-mediated metabolic capacity, whether due to pharmacogenetic variation, drug-drug interactions (e.g., UGT1A4 inducers or inhibitors), or hepatic function alterations. For drug-drug interaction studies, posaconazole-glucuronide quantification provides a readout of UGT1A4 pathway perturbation that is not detectable by parent drug concentration monitoring alone.

Elimination Pathways Drug-Drug Interactions Pharmacokinetics

Posaconazole-Glucuronide Application Scenarios


LC-MS/MS Method Validation for Therapeutic Drug Monitoring

Clinical laboratories developing or validating LC-MS/MS assays for posaconazole TDM must procure authenticated posaconazole-glucuronide to demonstrate that their chromatographic method achieves baseline separation of the glucuronide metabolite from the parent drug. As demonstrated by Krüger et al. (2010), in-source fragmentation of posaconazole-glucuronide during electrospray ionization generates isobaric interference in the parent drug MRM channel, producing a significant positive bias in posaconazole quantification when chromatographic separation is inadequate [1]. By using posaconazole-glucuronide reference standard to spike QC samples, laboratories can verify resolution, establish method specificity per ICH Q2(R1) or EMA bioanalytical method validation guidelines, and ensure that patient results are not artifactually elevated by metabolite interference—a patient safety issue given that posaconazole TDM is used to guide prophylaxis and treatment decisions in immunocompromised patients.

UGT1A4 Phenotyping and Drug-Drug Interaction Studies

Because posaconazole glucuronidation is exclusively catalyzed by UGT1A4—as established by screening of 10 recombinant UGT isoforms where only UGT1A4 showed activity [1]—posaconazole-glucuronide formation rate serves as a highly selective in vitro probe for UGT1A4 activity. Pharmaceutical R&D teams conducting drug-drug interaction (DDI) risk assessment can use posaconazole-glucuronide reference standard to quantify metabolite formation in human liver microsomes or hepatocyte incubations, evaluating whether a new chemical entity inhibits or induces UGT1A4. The high correlation (r = 0.90) between posaconazole glucuronidation and trifluoperazine glucuronidation across individual human liver microsome samples validates this probe specificity. Procurement of the authenticated metabolite standard is a prerequisite for building validated LC-MS/MS methods to quantify glucuronide formation rates in these in vitro DDI assays.

Forced Degradation and Stability Method Validation for ANDA

Generic pharmaceutical manufacturers preparing ANDA submissions for posaconazole drug products are required to develop stability-indicating analytical methods capable of resolving and quantifying all clinically relevant impurities and degradation products. Posaconazole-glucuronide, as the predominant circulating human metabolite, represents a specified impurity that must be addressed in forced degradation studies (acid, base, oxidative, thermal, photolytic stress conditions) to demonstrate method specificity [1]. The authenticated reference standard, supplied with full characterization data and traceability documentation, provides the identity and purity confirmation necessary for regulatory submission. Without the glucuronide reference standard, ANDA applicants cannot verify that their HPLC or UPLC method separates the metabolite peak from the active pharmaceutical ingredient peak under stressed conditions—a potential cause of review deficiencies or complete response letters from regulatory agencies.

Pharmacokinetic and Pharmacogenomic Studies in Hematology-Oncology

In pharmacokinetic studies of posaconazole in AML patients or hematopoietic stem cell transplant recipients, simultaneous quantification of posaconazole and posaconazole-glucuronide enables calculation of metabolite-to-parent ratios, which have been shown to vary with UGT1A4 genotype [1]. UGT1A4 polymorphism carriers exhibit altered metabolite-to-parent ratios compared to non-carriers. Laboratories conducting these studies require posaconazole-glucuronide reference standard to prepare calibration curves and QC samples for the metabolite analyte. Given that posaconazole TDM is recommended for antifungal prophylaxis in neutropenic patients, understanding the contribution of pharmacogenetic variability to metabolite formation—and by extension to total posaconazole disposition—requires analytically validated metabolite quantification that is only possible with the authenticated glucuronide standard [2].

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